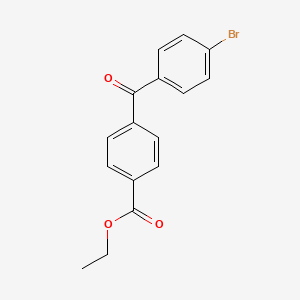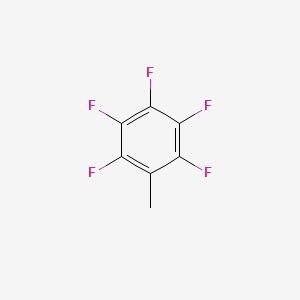
2,3,4,5,6-Pentafluorotoluene
描述
2,3,4,5,6-Pentafluorotoluene is an organic compound with the molecular formula C7H3F5. It is a derivative of toluene where five hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its high stability and unique chemical properties, making it valuable in various scientific and industrial applications .
作用机制
Target of Action
2,3,4,5,6-Pentafluorotoluene is a fluorinated organic compound
Pharmacokinetics
It is known that the compound is soluble in most common organic solvents and insoluble in water , which could influence its bioavailability and distribution in the body.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in organic solvents and insolubility in water could affect its distribution and action in different environments . Furthermore, its stability could be influenced by factors such as temperature and pH.
准备方法
Synthetic Routes and Reaction Conditions
2,3,4,5,6-Pentafluorotoluene is typically synthesized through the Friedel-Crafts alkylation of pentafluorobenzene with methyl chloride. This reaction involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the alkylation process . The reaction conditions generally include:
Temperature: Around 0°C to 25°C
Solvent: Dichloromethane or another suitable organic solvent
Catalyst: Aluminum chloride (AlCl3)
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .
化学反应分析
Types of Reactions
2,3,4,5,6-Pentafluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, it can undergo nucleophilic aromatic substitution reactions.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in suitable solvents.
Major Products
Substitution: Formation of substituted fluorotoluenes.
Oxidation: Formation of pentafluorobenzoic acid or other oxidized derivatives.
Reduction: Formation of partially or fully hydrogenated fluorotoluenes.
科学研究应用
2,3,4,5,6-Pentafluorotoluene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science
相似化合物的比较
Similar Compounds
Pentafluorobenzene: Similar structure but lacks the methyl group.
Hexafluorobenzene: Fully fluorinated benzene ring without the methyl group.
2,3,4,5,6-Pentafluorobenzyl bromide: Contains a bromomethyl group instead of a methyl group.
Uniqueness
2,3,4,5,6-Pentafluorotoluene is unique due to the presence of both fluorine atoms and a methyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications. Its ability to undergo specific substitution reactions and its role as a versatile building block in organic synthesis highlight its uniqueness compared to other similar compounds .
属性
IUPAC Name |
1,2,3,4,5-pentafluoro-6-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5/c1-2-3(8)5(10)7(12)6(11)4(2)9/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPRVMIZFRCAGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061119 | |
| Record name | Pentafluoromethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771-56-2 | |
| Record name | 2,3,4,5,6-Pentafluorotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=771-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentafluoromethylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylpentafluorobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,2,3,4,5-pentafluoro-6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentafluoromethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5,6-pentafluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTAFLUOROMETHYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZ42CXN177 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2,3,4,5,6-Pentafluorotoluene has the molecular formula C7H3F5 and a molecular weight of 182.09 g/mol.
A: Researchers commonly utilize a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and microwave spectroscopy to characterize this compound. [, ] 1H and 19F NMR provide information about the hydrogen and fluorine environments within the molecule. [] Microwave spectroscopy helps determine accurate molecular constants like rotational constants and centrifugal distortion constants. [] Additionally, vibrational overtone spectra, particularly in the CH stretching regions, offer insights into the molecule's vibrational modes and energy redistribution. []
A: Studies have measured the heat capacity of this compound in various states, including crystal, liquid, and vapor phases. [] The heats of fusion and vaporization have also been determined. These data allow for the calculation of thermodynamic functions like entropy and enthalpy, which are essential for understanding the compound's behavior under different conditions. []
A: Researchers have dedicated significant effort to accurately measuring and modeling the vapor pressure of this compound across a wide range of temperatures and pressures. [, ] These studies utilize various equations, including the Antoine equation and Chebyshev polynomials, to represent the experimental data and enable predictions of vapor pressure behavior under different conditions. [, ]
A: Yes, this compound serves as a valuable precursor in organic synthesis. One notable application is its reaction with tetrafluoroethylene, leading to the formation of 1,1-dihydrooctafluoroindane. [] Furthermore, the α-bromo derivative of this compound is employed in the synthesis of specialized reagents, such as trithio-bis(pentafluorobenzyl) carbonate and dithiophosphoric acid pentafluorobenzyl ester, which find applications in polymerization reactions. [, , ]
A: The α-bromo derivative of this compound is utilized as a derivatizing agent in gas chromatography. [] For example, it enables the sensitive detection of compound 1080 (sodium fluoroacetate) in animal tissue samples. [] By converting the analyte into a volatile and electron-capturing derivative, the technique achieves very low detection limits. []
A: Studies employing quasielastic neutron scattering have investigated the dynamics of this compound adsorbed on zeolite ZSM-5. [] Results reveal interesting behavior where the adsorbed molecules exhibit bulk melting characteristics despite their highly dilute state within the zeolite framework. [] This research provides valuable insights into the mobility and phase transitions of molecules confined within porous materials.
A: Yes, inverse gas chromatography (IGC) has been employed to study the sorption of this compound in perfluorinated copolymer AF1600. [] This research revealed that fluorinated hydrocarbons, including this compound, exhibit good solubility in AF1600, with solubility increasing with the degree of fluorination. [] These findings are essential for understanding the interactions between fluorinated compounds and polymeric materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


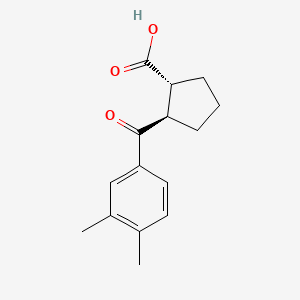
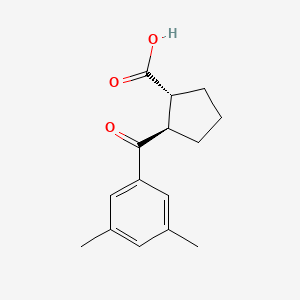
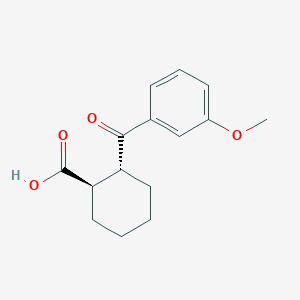
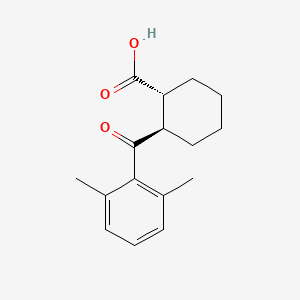
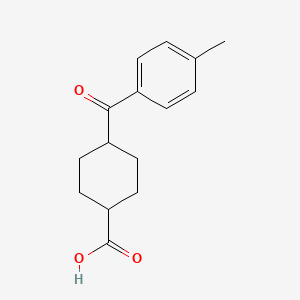
![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345390.png)
![trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345392.png)
![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345394.png)
![cis-4-[2-(2-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345396.png)
![cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345398.png)
![cis-4-[2-(4-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345399.png)
![cis-4-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345400.png)
![cis-4-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345403.png)
